molecular formula C25H25N3O B11123880 N-(2,6-dimethylphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide

N-(2,6-dimethylphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide

Cat. No.: B11123880
M. Wt: 383.5 g/mol
InChI Key: OEBMUQOJGIHZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution Reactions:

    Acylation: The final step involves the acylation of the benzimidazole derivative with 2-(2,6-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting enzyme activity, blocking receptor binding, or interfering with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as albendazole, mebendazole, and thiabendazole.

    Phenylacetamide Derivatives: Compounds like acetaminophen and phenacetin.

Uniqueness

N-(2,6-dimethylphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H25N3O

Molecular Weight

383.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-[(2-methylphenyl)methyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C25H25N3O/c1-17-9-4-5-12-20(17)15-23-26-21-13-6-7-14-22(21)28(23)16-24(29)27-25-18(2)10-8-11-19(25)3/h4-14H,15-16H2,1-3H3,(H,27,29)

InChI Key

OEBMUQOJGIHZJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.